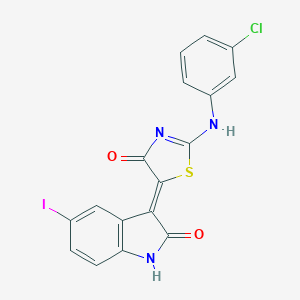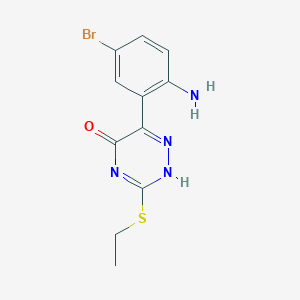![molecular formula C22H22N4O5S B308530 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308530.png)
1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzoxazepine derivatives and has shown potential for various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been reported to inhibit the proliferation of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2013). It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Li et al., 2015).
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins (Zhang et al., 2013). It has also been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines (Li et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential as an anti-tumor agent. It has been shown to exhibit anti-tumor activity against human hepatocellular carcinoma cells (Zhang et al., 2013). However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to investigate its potential as an anti-inflammatory and neuroprotective agent. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to optimize the synthesis method and improve the compound's solubility and bioavailability for in vivo studies.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development.
Synthesemethoden
The synthesis of 1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction of 3-(methylsulfanyl)aniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with triethylorthoformate and ammonium acetate to form the final compound. This synthesis method has been reported in a research article by Zhang et al. (2013).
Wissenschaftliche Forschungsanwendungen
1-[3-(methylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown potential for various scientific research applications. It has been reported to exhibit anti-tumor activity against human hepatocellular carcinoma cells (Zhang et al., 2013). It has also been studied for its potential as an anti-inflammatory agent (Li et al., 2015) and as a neuroprotective agent (Li et al., 2016).
Eigenschaften
Molekularformel |
C22H22N4O5S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-[3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H22N4O5S/c1-12(27)26-15-9-7-6-8-14(15)18-20(23-22(32-5)25-24-18)31-21(26)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11,21H,1-5H3 |
InChI-Schlüssel |
NWBGRLRWXHKRBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B308447.png)
![4-[10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B308448.png)
![Hexyl6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308452.png)
![6-(4-Tert-butylphenyl)-3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308456.png)
![4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B308457.png)
![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![7-[(3,4-Dimethylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B308461.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308468.png)
